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molecular formula C13H20N2O2 B8809856 Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B8809856
M. Wt: 236.31 g/mol
InChI Key: RKRWQMWHGXWXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889702B2

Procedure details

The process is performed according to the procedure described in Example 8 (step 8.2.). Starting with 0.20 g (0.85 mmol) of ter-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate, (isomer 1b), described in Example 8 (step 8.1.) and a catalytic amount of Raney nickel, 0.22 g of product is obtained in the form of a yellow oil, which is used without further purification in the following step.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:6][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]2)[CH2:4]1)#[N:2]>[Ni]>[NH2:2][CH2:1][CH:3]1[CH2:4][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]2)[CH2:6]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(#N)C1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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